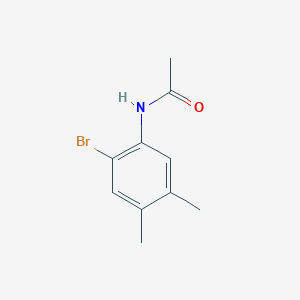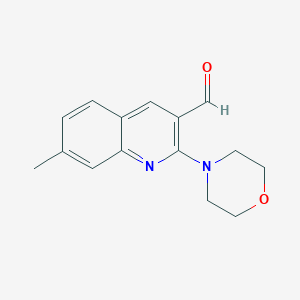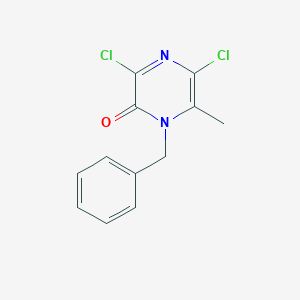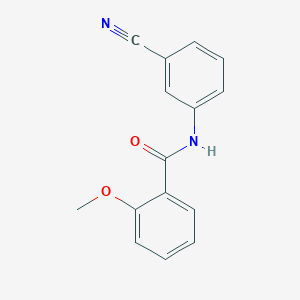
N-(3-cyanophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-methoxybenzamide, commonly known as CM-157, is a novel compound that has gained significant attention in the field of scientific research. CM-157 belongs to the class of benzamide derivatives and has been reported to exhibit potent neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of CM-157 is not fully understood. However, it has been proposed that CM-157 may act by modulating the expression of proteins involved in neuroprotection and inflammation. CM-157 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity. CM-157 has also been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Effets Biochimiques Et Physiologiques
CM-157 has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. CM-157 has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, CM-157 has been reported to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CM-157 in lab experiments is its high potency and specificity. CM-157 has been shown to have a low toxicity profile and does not exhibit any significant adverse effects. However, one of the limitations of using CM-157 is its limited water solubility, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of CM-157. One of the areas of interest is the investigation of the molecular targets of CM-157 and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for CM-157. Furthermore, the potential therapeutic effects of CM-157 in other neurological disorders, such as multiple sclerosis and traumatic brain injury, should be explored. Finally, the development of novel formulations of CM-157 with improved solubility and pharmacokinetic properties is an area of active research.
Conclusion:
In conclusion, CM-157 is a novel compound with potent neuroprotective effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CM-157 have been discussed in this paper. The study of CM-157 has the potential to provide valuable insights into the development of novel therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of CM-157 involves the reaction of 3-cyanophenyl isocyanate with 2-methoxybenzoic acid in the presence of a base. The reaction yields CM-157 as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
CM-157 has been extensively studied for its neuroprotective effects. It has been shown to improve cognitive function, memory, and learning in animal models. CM-157 has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. Additionally, CM-157 has been investigated for its potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
Numéro CAS |
671795-10-1 |
|---|---|
Nom du produit |
N-(3-cyanophenyl)-2-methoxybenzamide |
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-(3-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-3-2-7-13(14)15(18)17-12-6-4-5-11(9-12)10-16/h2-9H,1H3,(H,17,18) |
Clé InChI |
CVOPEVOCOFQFJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)
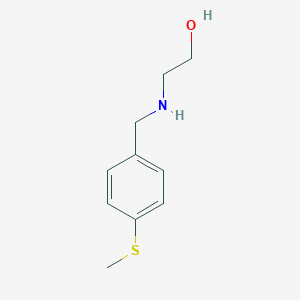
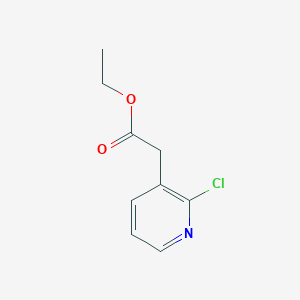
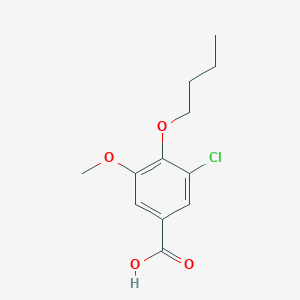
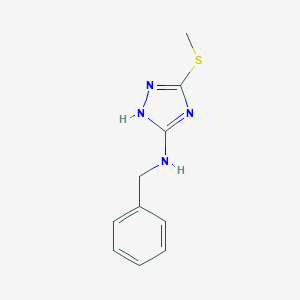
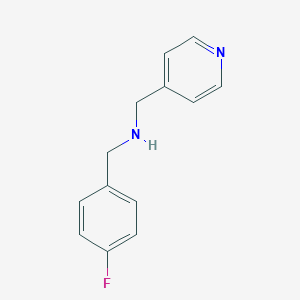
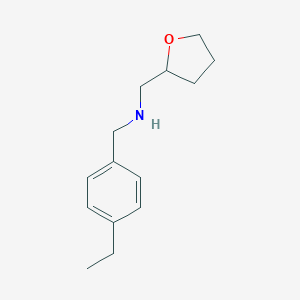
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
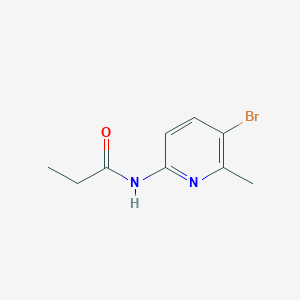
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
